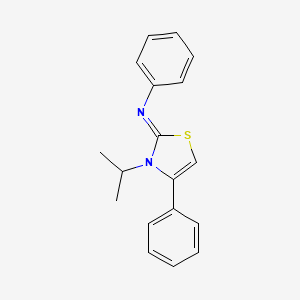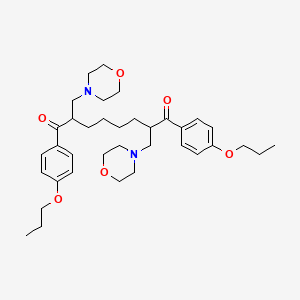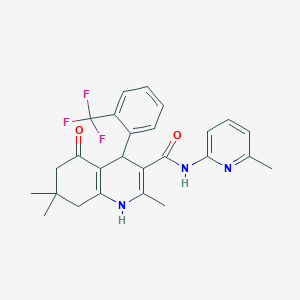
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline is an organic compound belonging to the thiazoline family Thiazolines are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methylethyl group, a phenyl group, and a phenylazamethylene group attached to the thiazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline typically involves multi-step organic reactions. One common method includes the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazoline ring. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazoline ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylazamethylene group to a corresponding amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline exerts its effects is primarily through interactions with biological macromolecules. The thiazoline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl groups may enhance binding affinity through π-π interactions with aromatic amino acids in protein targets. The exact molecular pathways involved depend on the specific biological context and the nature of the derivatives used.
相似化合物的比较
Thiazole: A simpler analog with a similar heterocyclic structure but lacking the methylethyl and phenyl groups.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties.
Phenylthiazoline: Similar structure but without the phenylazamethylene group.
Uniqueness: 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and phenylazamethylene groups allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C18H18N2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
N,4-diphenyl-3-propan-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H18N2S/c1-14(2)20-17(15-9-5-3-6-10-15)13-21-18(20)19-16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI 键 |
JBSMNIUXRLXEEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)
![5-hexylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646786.png)
![8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11646795.png)
![1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-ethyl-3-methyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11646802.png)
![N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide](/img/structure/B11646805.png)
![3-amino-N-(3,4-dichlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11646813.png)
![4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646817.png)
![Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11646827.png)
![[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
![Methyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11646852.png)

![5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11646872.png)
